molecular formula C17H21N3O4S B2552733 Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946243-38-5

Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2552733
CAS No.: 946243-38-5
M. Wt: 363.43
InChI Key: SIVRCYHAYOLONI-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization

  • A novel synthetic approach for related compounds, such as methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, involves condensation reactions that have been characterized by elemental analysis, NMR, LC/MS, and X-ray diffraction. This method emphasizes the importance of intramolecular hydrogen bonding in stabilizing the compound's structure (Kovalenko et al., 2019).
  • Research on tetrahydroquinolin-4-ones showcases the Dieckmann cyclisation technique as a pathway to generate structurally complex heterocycles, highlighting the versatility of such frameworks in synthetic organic chemistry (Proctor et al., 1972).

Potential Applications

  • The synthesis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates demonstrates the capacity of these compounds for structural diversification, which is crucial for developing new pharmaceutical agents (Rudenko et al., 2013).
  • Palladium-catalyzed oxidative cyclization-alkoxycarbonylation of gamma-oxoalkynes to produce heterocyclic derivatives reveals potential for creating compounds with various biological activities. This method underscores the role of catalysis in expanding the utility of heterocyclic compounds (Bacchi et al., 2005).

Molecular Docking and Biological Activity

  • Methylation studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have shown potential inhibitors for Hepatitis B Virus replication, indicating the therapeutic relevance of such compounds. The research includes molecular docking to predict the interaction with biological targets (Kovalenko et al., 2020).
  • Synthesis of substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles has been developed for combinatorial libraries, highlighting the adaptability of these compounds for drug discovery applications (Ivachtchenko et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many quinazoline derivatives have biological activity and are used in the development of drugs .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could explore the synthesis of similar compounds and their potential applications, particularly in the field of drug discovery .

Properties

IUPAC Name

methyl 4-oxo-3-[4-oxo-4-(propylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-8-18-14(21)5-4-9-20-15(22)12-7-6-11(16(23)24-2)10-13(12)19-17(20)25/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVRCYHAYOLONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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